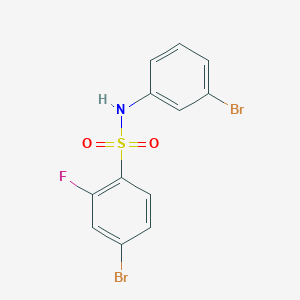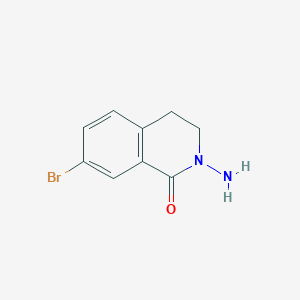
2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound belonging to the isoquinoline family, characterized by its bromine and amino groups
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of benzolactams as dopamine d3 receptor ligands .
Mode of Action
Related compounds have been shown to inhibit intracellular phosphorylation of hsp27 as well as lps-induced tnfα release in cells .
Biochemical Pathways
Related compounds have been shown to impact the dopamine pathway and inflammatory response pathways .
Result of Action
Related compounds have been shown to inhibit intracellular phosphorylation and inflammatory responses .
Biochemische Analyse
Biochemical Properties
2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one is known to interact with various enzymes, proteins, and other biomolecules . It has been used as an intermediate in the synthesis of benzolactams as dopamine D3 receptor ligands . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
The compound has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been used in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors that inhibit intracellular phosphorylation of hsp27 as well as LPS-induced TNFα release in cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one typically involves multiple steps, starting with the construction of the isoquinoline core. One common method is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a 2-aminobromobenzene derivative, under acidic conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one is used as a building block for the synthesis of more complex molecules. Its bromine and amino groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products.
Vergleich Mit ähnlichen Verbindungen
7-Amino-3,4-dihydro-2H-isoquinolin-1-one
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one
2-Amino-3,4-dihydro-2H-isoquinolin-1-one
Uniqueness: 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one is unique due to the presence of both bromine and amino groups on the isoquinoline ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-amino-7-bromo-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-2-1-6-3-4-12(11)9(13)8(6)5-7/h1-2,5H,3-4,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDXUAOMBIFXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
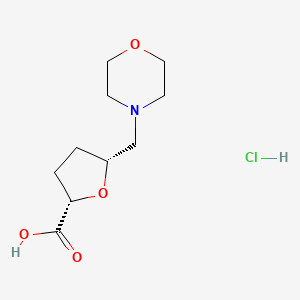

![2-(2-ethoxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2781371.png)
![2-amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2781375.png)
![3-[1-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide](/img/structure/B2781377.png)
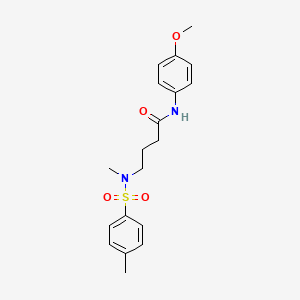
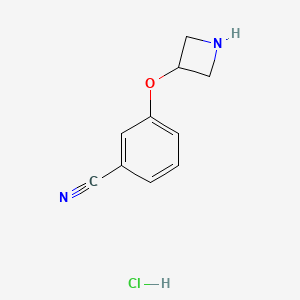
![1-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol](/img/structure/B2781381.png)
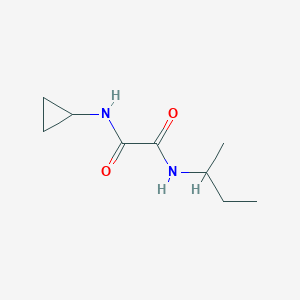
![6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2781385.png)
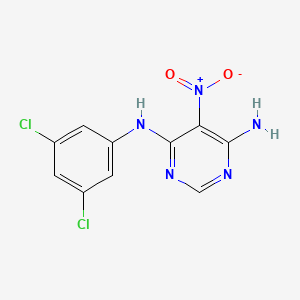
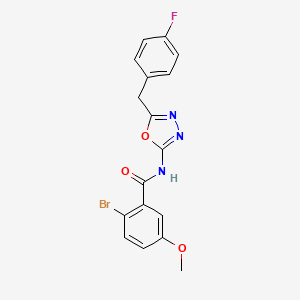
![1-[4-(Thiophen-2-yl)-4h,5h,6h,7h-thieno[3,2-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2781391.png)
